REACTION_SMILES
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[CH3:20][NH2:21].[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[CH:1]([O:2][C:3](=[O:4])[CH:7]([CH:8]([CH2:9][C:10](=[O:11])[OH:12])[CH2:13][CH:14]([CH3:15])[CH3:16])[NH2:17])([CH3:5])[CH3:6].[ClH:18].[OH2:19]>>[CH2:7]([CH:8]([CH2:9][C:10](=[O:11])[OH:12])[CH2:13][CH:14]([CH3:15])[CH3:16])[NH2:17]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CN
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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Cc1ccccc1
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Name
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CC(C)CC(CC(=O)O)C(N)C(=O)OC(C)C
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Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC(C)CC(CC(=O)O)C(N)C(=O)OC(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(CN)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:20][NH2:21].[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[CH:1]([O:2][C:3](=[O:4])[CH:7]([CH:8]([CH2:9][C:10](=[O:11])[OH:12])[CH2:13][CH:14]([CH3:15])[CH3:16])[NH2:17])([CH3:5])[CH3:6].[ClH:18].[OH2:19]>>[CH2:7]([CH:8]([CH2:9][C:10](=[O:11])[OH:12])[CH2:13][CH:14]([CH3:15])[CH3:16])[NH2:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
CC(C)CC(CC(=O)O)C(N)C(=O)OC(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)CC(CC(=O)O)C(N)C(=O)OC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(CN)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |